2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
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Description
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2OS and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Biological Activity
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and acetylcholinesterase inhibitory properties. The findings are supported by various studies and data tables that summarize key research results.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, which is known for its pharmacological properties. The thiazole moiety contributes to the compound's biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Several studies have investigated the antitumor potential of compounds related to this compound. For instance:
- Compound Evaluation : A study synthesized various thiazole derivatives and evaluated their antiproliferative activity against lung adenocarcinoma cell lines (A549) and mouse fibroblast cell lines (NIH/3T3). Among these derivatives, compounds with thiazole rings exhibited significant cytotoxic effects, with some showing IC50 values comparable to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
3b | A549 | <10 | Apoptosis induction |
4 | NIH/3T3 | 15 | Necrosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In Vitro Testing : A series of thiazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values in the low micromolar range. For example, one derivative showed an MIC of 0.25 µg/mL against Staphylococcus aureus .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
7b | Staphylococcus aureus | 0.25 |
10 | Escherichia coli | 0.30 |
Acetylcholinesterase Inhibition
The potential of this compound as an acetylcholinesterase inhibitor has been highlighted in recent studies:
- Mechanism of Action : Compounds containing the thiazole moiety have shown promising acetylcholinesterase inhibitory activity. In one study, a related compound exhibited an IC50 value of 2.7 µM against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Compound | IC50 (µM) | Target |
---|---|---|
3i | 2.7 | Acetylcholinesterase |
4 | 5.0 | Acetylcholinesterase |
Case Studies
- Antitumor Study : A research team synthesized several thiazole derivatives and assessed their effects on cancer cell lines. They found that compounds with specific substitutions on the phenyl ring significantly enhanced cytotoxicity through apoptosis pathways .
- Antimicrobial Evaluation : Another study focused on the synthesis of thiazole-based compounds and their antibacterial activities against Gram-positive and Gram-negative bacteria. The findings revealed that modifications in the thiazole structure could lead to enhanced antibacterial potency .
Properties
Molecular Formula |
C17H14N2OS |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N2OS/c20-16(19-17-18-11-12-21-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,18,19,20) |
InChI Key |
DARCBSKRVSQXDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.